molecular formula C7H11N3 B11923355 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine

3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine

Cat. No.: B11923355
M. Wt: 137.18 g/mol
InChI Key: PULOTIGCNNJMQD-UHFFFAOYSA-N
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Description

3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazo[4,5-b]pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can have different functional groups attached to the nitrogen or carbon atoms of the ring system.

Scientific Research Applications

3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioisostere of purines, which can mimic the biological activity of nucleic acids.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: This compound has a similar structure but differs in the position of the methyl group and the fusion of the imidazole ring.

    3-Methyl-3H-imidazo[4,5-b]pyridine: This compound lacks the tetrahydro component, making it more rigid and less flexible in its interactions.

Uniqueness

3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine is unique due to its partially saturated ring system, which provides a balance between rigidity and flexibility. This structural feature allows it to interact with a variety of biological targets, making it a versatile scaffold in medicinal chemistry .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

3-methyl-4,5,6,7-tetrahydroimidazo[4,5-b]pyridine

InChI

InChI=1S/C7H11N3/c1-10-5-9-6-3-2-4-8-7(6)10/h5,8H,2-4H2,1H3

InChI Key

PULOTIGCNNJMQD-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1NCCC2

Origin of Product

United States

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